5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Description
Structural Motifs and Unique Chemical Features
The structure of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is characterized by a benzaldehyde (B42025) core heavily substituted with various functional groups. These include a bromine atom, an iodine atom, and a 2-chlorobenzyl ether group.
Benzaldehyde Core: The aldehyde group (-CHO) is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. It is also a key site for nucleophilic addition and can be readily transformed into a variety of other functional groups. libretexts.org
Halogen Substituents (Bromo and Iodo): The presence of two different halogens on the aromatic ring is a key feature. Both bromine and iodine are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing for electrophilic aromatic substitution due to resonance effects. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond, especially in metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective transformations at the iodine-substituted position.
(2-Chlorobenzyl)oxy Group: This bulky ether linkage, positioned ortho to the aldehyde, introduces significant steric hindrance. This can influence the reactivity of the adjacent aldehyde group and the iodine atom. The ether group itself is electron-donating through resonance, activating the ring. The chlorine atom on the separate benzyl (B1604629) ring adds another potential site for chemical modification.
The combination of these motifs—a reactive aldehyde, sterically hindered environment, and multiple, differentially reactive halogen atoms—makes this compound a highly specialized and useful synthetic intermediate.
While specific data for this compound is not widely published, the properties of a key precursor, 5-Bromo-2-iodobenzaldehyde (B52014), offer insight into the physicochemical nature of this class of compounds.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 689291-89-2 | chemicalbook.comaceschem.combldpharm.com |
| Molecular Formula | C7H4BrIO | chemicalbook.comaceschem.com |
| Molecular Weight | 310.91 g/mol | chemicalbook.com |
| Melting Point | 89-90 °C | chemicalbook.com |
| Appearance | Crystalline Powder | chemicalbook.com |
| Boiling Point (Predicted) | 312.2 ± 27.0 °C | chemicalbook.com |
Importance within Halogenated Aromatic and Benzaldehyde Chemistry
Halogenated aromatic compounds are fundamental building blocks in organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Benzaldehydes are similarly vital as precursors to a vast array of organic compounds. rug.nl this compound sits at the intersection of these two important classes of molecules.
The strategic placement of bromine and iodine atoms allows for sequential and site-selective cross-coupling reactions. For instance, the more reactive C-I bond can be selectively functionalized using palladium or copper catalysts, leaving the C-Br bond intact for a subsequent, different coupling reaction. This capability is highly valuable for the efficient and controlled synthesis of complex, unsymmetrical molecules.
Furthermore, the aldehyde functional group provides a versatile handle for numerous chemical transformations. It can be:
Oxidized to a carboxylic acid.
Reduced to a primary alcohol.
Converted to an alkene via the Wittig reaction. libretexts.org
Transformed into an imine through reaction with primary amines. libretexts.org
The presence of these reactive sites makes the compound a powerful intermediate for constructing molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
Overview of Research Landscape and Academic Significance
The research landscape for this compound itself is not extensive, suggesting it is primarily a specialized intermediate used in multi-step syntheses rather than an end product. Its academic significance lies in its potential as a complex scaffold for demonstrating and developing new synthetic methodologies.
The true value of this compound is realized in its application as a starting material. For example, the related precursor, 5-bromo-2-iodobenzaldehyde, is utilized in copper-catalyzed reactions to prepare aza-fused polycyclic quinolines and oxoindenopyrroles. chemicalbook.comlabshake.com It is plausible that this compound could be employed in similar synthetic routes to generate novel, highly substituted heterocyclic systems. The bulky (2-chlorobenzyl)oxy group would likely influence the reaction outcomes, potentially leading to new chemical entities with unique steric and electronic properties for investigation in medicinal chemistry or materials science.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClIO2/c15-11-5-10(7-18)14(13(17)6-11)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCYAAVWFJCASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)Br)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211858 | |
| Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-04-1 | |
| Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Bromo 2 2 Chlorobenzyl Oxy 3 Iodobenzaldehyde
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde reveals two primary disconnections. The most logical disconnection is at the ether linkage, which simplifies the target molecule into two key precursors: a halogenated salicylaldehyde (B1680747) derivative and a substituted benzyl (B1604629) halide. This approach is generally favored due to the reliability of ether synthesis methods.
Specifically, the ether bond can be disconnected to yield 5-bromo-2-hydroxy-3-iodobenzaldehyde (B2556686) and 2-chlorobenzyl chloride. This strategy isolates the challenges of synthesizing the polysubstituted aromatic aldehyde from the preparation of the benzylating agent.
An alternative, though less common, disconnection could involve the carbon-carbon bond of the aldehyde group or the aromatic C-Br or C-I bonds. However, these approaches are often more complex and may require more steps or less selective reactions. Therefore, the ether disconnection provides the most efficient and practical synthetic route.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors. This section details the synthesis of the halogenated benzaldehyde (B42025) intermediate and the substituted benzyl halide.
Synthesis of Halogenated Benzaldehyde Intermediates (e.g., 5-Bromo-2-hydroxy-3-iodobenzaldehyde)
The synthesis of 5-bromo-2-hydroxy-3-iodobenzaldehyde can be approached from commercially available starting materials. A plausible route begins with the bromination and iodination of a suitable phenol (B47542) derivative, followed by formylation.
A common starting material for such syntheses is 3-hydroxybenzaldehyde (B18108). Bromination of 3-hydroxybenzaldehyde can yield a mixture of products, including 2-bromo-5-hydroxybenzaldehyde. chemicalbook.com Subsequent iodination would then be required to introduce the iodine atom at the desired position.
Alternatively, a more direct route involves the synthesis of 5-bromo-2-iodobenzaldehyde (B52014). This intermediate is a useful synthetic precursor for various heterocyclic compounds. sigmaaldrich.com The synthesis of 5-bromo-2-iodobenzaldehyde can be achieved from (5-bromo-2-iodophenyl)methanol (B171483) through an oxidation reaction. sigmaaldrich.com A common method for this transformation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine. sigmaaldrich.com This reaction typically proceeds with high yield. sigmaaldrich.com
Once 5-bromo-2-iodobenzaldehyde is obtained, the next step would be the introduction of a hydroxyl group at the 2-position. This can be a challenging transformation and may require a multi-step sequence, potentially involving a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction. A more practical approach would be to start with a precursor that already contains the hydroxyl group, such as a substituted phenol, and then introduce the halogen and aldehyde functionalities.
For the purpose of this synthesis, it is assumed that 5-bromo-2-hydroxy-3-iodobenzaldehyde can be prepared through established, albeit potentially complex, synthetic routes.
Preparation of Substituted Benzyl Halide Precursors (e.g., 2-chlorobenzyl chloride)
The synthesis of 2-chlorobenzyl chloride is a more straightforward process. A common and effective method is the free-radical chlorination of 2-chlorotoluene (B165313). This reaction is typically initiated by UV light or a radical initiator, such as benzoyl peroxide or azo-bis-isobutyronitrile (AIBN), and involves bubbling chlorine gas through boiling 2-chlorotoluene. The reaction is monitored until the desired increase in weight, corresponding to the addition of one chlorine atom, is achieved. Fractional distillation is then used to purify the product.
Another method involves the use of sulfuryl chloride as the chlorinating agent, which can offer better control over the reaction. The reaction between 2-chlorotoluene and sulfuryl chloride is also initiated by a radical initiator and proceeds upon heating.
| Starting Material | Reagents | Conditions | Product | Yield |
| 2-chlorotoluene | Cl2, radical initiator | Boiling, UV light | 2-chlorobenzyl chloride | Good |
| 2-chlorotoluene | SO2Cl2, radical initiator | Heating | 2-chlorobenzyl chloride | High |
Key Coupling and Etherification Reactions
The final and crucial step in the synthesis of this compound is the formation of the ether linkage between the two synthesized precursors. This can be achieved through several methods, with nucleophilic aromatic substitution and metal-catalyzed strategies being the most prominent.
Nucleophilic Aromatic Substitution Approaches
The Williamson ether synthesis is a classic and widely used method for forming ether linkages. google.comnist.gov This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. google.comnist.gov
In the context of this synthesis, 5-bromo-2-hydroxy-3-iodobenzaldehyde would first be treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding phenoxide. This phenoxide would then be reacted with 2-chlorobenzyl chloride. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction.
Reaction Scheme:
Deprotonation: 5-bromo-2-hydroxy-3-iodobenzaldehyde + Base → 5-bromo-3-iodo-2-formylphenoxide
Nucleophilic Attack: 5-bromo-3-iodo-2-formylphenoxide + 2-chlorobenzyl chloride → this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 5-bromo-2-hydroxy-3-iodobenzaldehyde | 2-chlorobenzyl chloride | NaH, K2CO3 | DMF, Acetonitrile | This compound |
Metal-Catalyzed Etherification Strategies
An alternative to the classical Williamson ether synthesis is the use of metal-catalyzed coupling reactions, most notably the Ullmann condensation. The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. This method is particularly useful for the formation of diaryl ethers.
In this synthesis, a modified Ullmann approach could be employed. This would involve the reaction of 5-bromo-2-hydroxy-3-iodobenzaldehyde with 2-chlorobenzyl chloride in the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu2O), and a base. The reaction is typically carried out at elevated temperatures in a high-boiling solvent like pyridine (B92270) or DMF. The use of ligands, such as phenanthroline or N,N-dimethylglycine, can often improve the reaction rate and yield.
While the Williamson ether synthesis is generally the more common and milder method for this type of transformation, the Ullmann condensation provides a viable alternative, especially if the SN2 reaction is sluggish or leads to side products.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Ligand (optional) | Product |
| 5-bromo-2-hydroxy-3-iodobenzaldehyde | 2-chlorobenzyl chloride | CuI, Cu2O | K2CO3, Cs2CO3 | Pyridine, DMF | Phenanthroline, N,N-dimethylglycine | This compound |
Novel Synthetic Routes and Methodological Innovations
The development of novel synthetic routes for this compound is predicated on improving efficiency, safety, and sustainability. A plausible synthetic strategy involves the initial preparation of a key intermediate, 5-bromo-3-iodo-2-hydroxybenzaldehyde, followed by O-alkylation with 2-chlorobenzyl chloride. Innovations in both of these critical steps are central to advancing the synthesis of the target molecule.
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. For the synthesis of this compound, green approaches can be applied to both the formation of the substituted phenolic precursor and the subsequent etherification.
The synthesis of the key intermediate, a substituted 2-hydroxybenzaldehyde, can be envisioned starting from simpler precursors like m-hydroxybenzaldehyde. Traditional bromination and iodination reactions often employ harsh reagents and chlorinated solvents. A greener alternative could involve the use of N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) as halogenating agents in more environmentally benign solvents like ethanol (B145695) or acetic acid. The optimization of reaction conditions, such as temperature and reaction time, is crucial to achieve high regioselectivity and yield.
The subsequent O-alkylation step, a Williamson ether synthesis, traditionally utilizes strong bases and polar aprotic solvents like DMF or DMSO, which pose environmental and health concerns. Green innovations in this area focus on alternative reaction media and catalytic systems. One promising approach is the use of phase-transfer catalysis (PTC), which facilitates the reaction in a biphasic system, often with water as one of the phases, thereby reducing the reliance on volatile organic solvents. The use of surfactants to create micelles in aqueous media can also enhance the reaction rate by bringing the reactants into close proximity. Microwave irradiation or ultrasound can be employed to accelerate the reaction, often leading to shorter reaction times and higher yields under milder conditions.
The table below summarizes potential green chemistry approaches for the synthesis of this compound, comparing them with traditional methods.
| Reaction Step | Traditional Method | Green Chemistry Approach | Anticipated Advantages |
| Halogenation of Phenolic Precursor | Elemental bromine and iodine in chlorinated solvents. | N-halosuccinimides (NBS, NIS) in greener solvents (e.g., ethanol, acetic acid). | Reduced toxicity, avoidance of hazardous solvents, improved selectivity. |
| O-Alkylation (Williamson Ether Synthesis) | Strong base (e.g., NaH) in polar aprotic solvents (e.g., DMF, DMSO). | Phase-transfer catalysis in a biphasic system (e.g., toluene/water) with a quaternary ammonium (B1175870) salt. | Reduced use of hazardous solvents, milder reaction conditions, easier work-up. |
| Alternative O-Alkylation | Conventional heating for extended periods. | Microwave or ultrasound-assisted synthesis. | Shorter reaction times, lower energy consumption, potentially higher yields. |
This table is generated based on established green chemistry principles and their application to analogous chemical transformations.
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of complex and potentially hazardous compounds. For the synthesis of this compound, flow chemistry can enhance safety, improve reaction control, and facilitate scalability.
The halogenation steps, which can be highly exothermic, are particularly well-suited for flow reactors. The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing temperature spikes that could lead to side reactions or unsafe conditions. This precise temperature control can also lead to improved regioselectivity.
The O-alkylation step can also benefit from a flow chemistry approach. Pumping the reactants through a heated packed-bed reactor containing a solid-supported base could streamline the process, allowing for continuous production and simplifying purification by eliminating the need to remove a soluble base. Flow chemistry also allows for the safe handling of reactive intermediates and reagents. For instance, the in-situ generation and immediate consumption of a reactive species can be achieved, minimizing the risks associated with its storage and handling.
From a scalability perspective, moving from laboratory-scale synthesis to industrial production is often more straightforward with flow chemistry. Instead of using larger and potentially more dangerous batch reactors, production can be scaled up by running the flow reactor for longer periods or by "numbering up" – using multiple reactors in parallel. This approach avoids the challenges associated with heat and mass transfer in large batch vessels.
The following table outlines the potential benefits of employing flow chemistry in the synthesis of this compound.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Key Advantages of Flow Chemistry |
| Safety | Handling of large quantities of hazardous reagents and exothermic reactions can be risky. | Small reaction volumes at any given time minimize risk. Efficient heat exchange prevents thermal runaways. | Enhanced safety, especially for exothermic halogenation steps. |
| Reaction Control | Temperature and mixing gradients can lead to inconsistent product quality and side reactions. | Precise control over temperature, pressure, and residence time. Superior mass and heat transfer. | Improved reproducibility, higher yields, and better selectivity. |
| Scalability | Scaling up requires larger reactors, which can be challenging in terms of heat and mass transfer. | Scalability is achieved by continuous operation ("scaling out") or by using multiple reactors in parallel ("numbering up"). | More straightforward and predictable scale-up from lab to production. |
| Process Integration | Multi-step syntheses require isolation and purification of intermediates. | Potential for telescoping multiple reaction steps into a single continuous process, minimizing manual handling and waste. | Increased efficiency and reduced production time. |
This table is generated based on the established principles and advantages of flow chemistry in organic synthesis.
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 2 Chlorobenzyl Oxy 3 Iodobenzaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group is a primary site for nucleophilic addition and redox reactions, serving as a key handle for molecular elaboration.
Condensation Reactions
The electrophilic carbon of the aldehyde group readily undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and related compounds, to form carbon-nitrogen double bonds. For instance, reaction with primary amines yields Schiff bases (imines), while reaction with hydrazines produces hydrazones. These reactions are fundamental in synthetic chemistry for creating more complex molecular scaffolds. The synthetic utility of the aldehyde group in similar compounds arises from its ability to facilitate these condensation reactions. A related compound, 2-(benzyloxy)-5-bromo-3-iodobenzaldehyde (B2554417) oxime, highlights the reactivity of the aldehyde moiety toward hydroxylamine (B1172632). chemicalbook.com
Table 1: Representative Condensation Reactions at the Aldehyde Moiety
| Reactant | Product Type | General Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base (Imine) | Acid or base catalysis, typically in an alcohol or hydrocarbon solvent with removal of water. |
| Hydrazine (H₂N-NH₂) | Hydrazone | Mildly acidic conditions, often in ethanol (B145695) or methanol. |
| Hydroxylamine (H₂N-OH) | Oxime | Reaction in a buffered solution or in the presence of a base like pyridine (B92270). |
| Semicarbazide (H₂N-NH-C(O)NH₂) | Semicarbazone | Typically performed in an aqueous ethanol solution with sodium acetate. |
Oxidation and Reduction Pathways
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic media, can convert the aldehyde to the corresponding 5-bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzoic acid.
Reduction: Conversely, the aldehyde is susceptible to reduction by various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used to reduce aldehydes to primary alcohols, which would yield {5-bromo-2-[(2-chlorobenzyl)oxy]-3-iodophenyl}methanol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation, though care must be taken as such reagents can sometimes cleave benzyl (B1604629) ethers under certain conditions. The selective reduction of substituted benzaldehydes with NaBH₄ is a well-established synthetic method. nih.gov
Table 2: Expected Oxidation and Reduction Products
| Reaction Type | Typical Reagent | Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzoic acid |
| Reduction | Sodium borohydride (NaBH₄) | {5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodophenyl}methanol |
Reactivity of the Halogen Substituents
The presence of both bromine and iodine on the aromatic ring allows for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The differing reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is key to this selectivity.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govnih.gov In dihalogenated substrates like the title compound, the greater reactivity of the C-I bond compared to the C-Br bond allows for regioselective coupling. Oxidative addition of the C-I bond to a Pd(0) catalyst is significantly faster than the addition of the C-Br bond. This enables selective functionalization at the iodine-bearing C3 position while leaving the bromine at C5 intact for subsequent transformations.
Suzuki-Miyaura Reaction: This reaction couples the aryl halide with an organoboron reagent. nih.gov Selective coupling at the C-I position would be expected, allowing for the introduction of an aryl, vinyl, or alkyl group at this site.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This transformation would also be expected to occur preferentially at the C3 position to yield a styrenyl-type derivative.
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The higher reactivity of the C-I bond would direct the alkynylation to the C3 position. For compounds with two different halides, the acetylene (B1199291) typically adds to the site with the more reactive iodide substituent. libretexts.org
Table 3: Regioselective Cross-Coupling Reactions
| Reaction | Coupling Partner | Expected Site of Reaction | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | C3 (Iodine site) | Pd(PPh₃)₄, base (e.g., K₂CO₃, Cs₂CO₃) |
| Heck | Alkene (e.g., Styrene) | C3 (Iodine site) | Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N) |
| Sonogashira | Terminal Alkyne | C3 (Iodine site) | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N, piperidine) |
Nucleophilic Aromatic Substitution at Bromine and Iodine Sites
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult and requires harsh conditions. wikipedia.orgchemistrysteps.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In 5-bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde, the aldehyde group is an electron-withdrawing group. It is meta to the bromine and ortho to the iodine. This positioning provides some activation, particularly at the iodine site. However, SNAr reactions at these positions would likely still require forcing conditions (high temperatures, strong nucleophiles) and may compete with other reaction pathways. Generally, transition-metal-catalyzed cross-coupling reactions are the preferred method for functionalizing these halogen sites.
Reactivity of the Benzyl Ether Linkage
The 2-chlorobenzyl ether group serves as a protecting group for the hydroxyl function at the C2 position. Its cleavage, or deprotection, is a common synthetic operation. The stability and method of cleavage depend on the reaction conditions.
Catalytic Hydrogenolysis: The most common and mildest method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This process reductively cleaves the carbon-oxygen bond of the ether, yielding the corresponding phenol (B47542) (5-bromo-2-hydroxy-3-iodobenzaldehyde) and 2-chlorotoluene (B165313) as a byproduct. youtube.comorganic-chemistry.org This method is highly efficient but is incompatible with other reducible functional groups in the molecule, such as alkynes or nitro groups.
Acidic Cleavage: Strong acids, such as HBr or BBr₃, can also cleave benzyl ethers. However, these conditions are harsh and may not be compatible with other acid-sensitive groups in the molecule. organic-chemistry.org A boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is a milder alternative that can enable debenzylation while tolerating other functional groups. organic-chemistry.org
Oxidative Cleavage: While simple benzyl ethers are relatively stable to oxidation, certain reagents can effect their cleavage. organic-chemistry.org For instance, some oxidative methods can convert the benzyl ether into a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org
Table 4: Methods for Benzyl Ether Cleavage
| Method | Reagents | Byproduct | Key Considerations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | 2-Chlorotoluene | Mild conditions, high yield, but incompatible with other reducible groups. |
| Strong Acid Cleavage | HBr, BBr₃, BCl₃·SMe₂ | 2-Chlorobenzyl bromide | Harsh conditions may affect other functional groups. |
| Oxidative Cleavage | Various oxidants (e.g., DDQ, CAN) | 2-Chlorobenzaldehyde | Less common for simple benzyl ethers; selectivity can be an issue. |
Cleavage and Formation Mechanisms
Formation: The synthesis of this compound would likely involve a multi-step sequence. A plausible route could start from a simpler substituted phenol, followed by sequential halogenation and etherification. For instance, the introduction of the bulky 2-chlorobenzyl ether could be achieved via a Williamson ether synthesis, reacting the corresponding phenol with 2-chlorobenzyl chloride in the presence of a base. The regioselective introduction of bromine and iodine would be a key challenge, potentially requiring the use of directing groups and specific halogenating agents.
Cleavage: The ether linkage is susceptible to cleavage under strong acidic conditions, such as with hydrobromic or hydroiodic acid, which would yield the corresponding phenol. The carbon-halogen bonds could also undergo cleavage, for example, through reductive dehalogenation using catalysts like palladium on carbon with a hydrogen source. The relative ease of cleavage would likely be C-I > C-Br due to the lower bond dissociation energy of the carbon-iodine bond.
Stability under Varying Reaction Conditions
The stability of this compound would be influenced by factors such as pH, temperature, and the presence of nucleophiles or electrophiles.
| Condition | Expected Stability/Reactivity | Potential Products |
| Strong Acid (e.g., HBr, HI) | Likely unstable; cleavage of the ether bond. | 5-Bromo-2-hydroxy-3-iodobenzaldehyde (B2556686), 2-chlorobenzyl bromide/iodide |
| Strong Base (e.g., NaOH) | Aldehyde may undergo reactions like Cannizzaro if no α-hydrogens are present. Ether linkage generally stable. | Corresponding carboxylate and alcohol (from Cannizzaro reaction) |
| Organometallic Reagents (e.g., Grignard, Organolithium) | Highly reactive at the aldehyde carbonyl, leading to secondary alcohols. Potential for halogen-metal exchange, especially with the iodine. | Secondary alcohols, products of halogen-metal exchange |
| Oxidizing Agents (e.g., KMnO4, CrO3) | Aldehyde group would be oxidized to a carboxylic acid. | 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzoic acid |
| Reducing Agents (e.g., NaBH4, LiAlH4) | Aldehyde group would be reduced to a primary alcohol. | (5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodophenyl)methanol |
This table is predictive and based on general principles of organic chemistry, as specific experimental data for the target compound is not available.
Regioselectivity and Stereoselectivity in Transformations
The substitution pattern of this compound would significantly influence the regioselectivity of its reactions.
In electrophilic aromatic substitution reactions, the existing substituents would direct incoming electrophiles. The bulky ether and halogen groups would likely direct incoming electrophiles to the less sterically hindered positions on the aromatic ring, although the aldehyde group is deactivating.
In nucleophilic aromatic substitution , the electron-withdrawing nature of the aldehyde and halogen groups could activate the ring towards nucleophilic attack, although such reactions typically require harsh conditions or specific activation.
Regarding stereoselectivity , reactions involving the aldehyde carbonyl could lead to the formation of new stereocenters. For example, the addition of a Grignard reagent would produce a racemic mixture of the corresponding secondary alcohol, unless a chiral catalyst or reagent is employed to induce stereoselectivity.
Due to the absence of published research, a detailed, data-driven analysis of the chemical reactivity of this compound is not possible at this time. The information presented here is based on established principles of organic chemistry and serves as a theoretical framework for future investigations into this intriguing molecule.
Synthesis and Characterization of Derivatives and Analogues of 5 Bromo 2 2 Chlorobenzyl Oxy 3 Iodobenzaldehyde
Derivatives with Modified Benzaldehyde (B42025) Core Substitution
Modification of the benzaldehyde core primarily involves altering the substitution pattern of the aromatic ring. This is typically achieved by starting the synthesis from a different precursor rather than by direct substitution on the final, complex molecule, which could lead to issues with selectivity and yield. The synthesis of the parent scaffold begins with a substituted hydroxybenzaldehyde, which is then subjected to further functionalization.
For instance, the bromination and iodination of hydroxybenzaldehydes are key steps in forming the core structure. Research has shown that the bromination of 3-hydroxybenzaldehyde (B18108) can yield products such as 2-bromo-5-hydroxybenzaldehyde. researchgate.netchemicalbook.com Similarly, methods for the iodination of hydroxy aromatic aldehydes using reagents like iodine and iodic acid have been developed. researchgate.net By selecting different starting phenols or employing alternative halogenation strategies, a variety of core structures can be synthesized. For example, compounds like 3-bromo-2-hydroxybenzaldehyde (B158676) and 3-bromo-5-hydroxybenzaldehyde (B172141) are known synthetic precursors. nih.govnih.gov These variously substituted hydroxybenzaldehydes can then serve as platforms for introducing the requisite benzyloxy group to create a diverse library of core-modified derivatives.
Table 1: Examples of Halogenated Hydroxybenzaldehyde Precursors for Core Modification
Analogues with Varied Benzyl (B1604629) Moiety Substitution
Analogues with different substituents on the benzyl group can be readily synthesized via the Williamson ether synthesis. masterorganicchemistry.comjk-sci.com This classic and robust method involves the reaction of a phenoxide with an alkyl halide. In this context, the precursor 5-bromo-2-hydroxy-3-iodobenzaldehyde (B2556686) is first deprotonated with a suitable base (e.g., NaOH, K₂CO₃) to form the corresponding sodium or potassium phenoxide. jk-sci.comfrancis-press.com This nucleophilic phenoxide is then reacted with a substituted benzyl halide (e.g., benzyl bromide, benzyl chloride) to form the desired ether linkage. francis-press.comnih.gov
By employing a variety of commercially available substituted benzyl halides, a wide array of analogues can be produced. For example, using 4-methylbenzyl bromide, 2-fluorobenzyl chloride, or 3,4-dichlorobenzyl bromide would yield analogues with different electronic and steric properties. This synthetic route is highly versatile and is a standard procedure for preparing aryl ethers. orientjchem.orgresearchgate.net
Table 2: Representative Analogues via Williamson Ether Synthesis
Scaffolds Derived from the Aldehyde Group
The aldehyde functional group is one of the most versatile in organic chemistry, serving as a gateway to numerous other functionalities and molecular scaffolds. nih.govnih.gov These transformations can be applied to the 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde core to generate a diverse set of derivatives.
Key transformations include:
Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents. This transformation is a common step in the synthesis of more complex molecules. nih.gov
Reduction: Reduction of the aldehyde yields a primary benzyl alcohol. scielo.org.mx This can be accomplished with reducing agents like sodium borohydride (B1222165) or through biocatalytic methods. scielo.org.mx
Condensation Reactions: The aldehyde can react with primary amines to form imines (Schiff bases), a reaction widely used in the synthesis of ligands and biologically active compounds. researchgate.netresearchgate.net Reaction with hydroxylamine (B1172632) yields oximes, while reaction with hydrazines produces hydrazones. nih.gov
Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions. For instance, the Wittig reaction converts the aldehyde into an alkene, while Grignard reagents add to the carbonyl to form secondary alcohols.
Deformylative Halogenation: Advanced methods allow for the conversion of aldehydes into alkyl halides through a deformylative process, providing a route to one-carbon shorter alkyl halide structures. nih.gov
Table 3: Potential Scaffolds from Aldehyde Group Transformations
Polyfunctionalized Compounds Incorporating the Core Structure
The presence of both bromine and iodine atoms on the aromatic ring makes the core structure an excellent substrate for palladium-catalyzed cross-coupling reactions. nobelprize.orglibretexts.org These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The differential reactivity of aryl iodides and aryl bromides (iodides are generally more reactive) can potentially allow for selective, sequential couplings.
Common cross-coupling reactions applicable here include:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) to form a new C-C bond, typically to introduce a new aryl or vinyl group. nobelprize.orglibretexts.org
Heck Coupling: Reaction with an alkene to form a substituted alkene. nobelprize.org
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.
Negishi Coupling: Coupling with an organozinc reagent. nobelprize.orgmdpi.com
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, replacing one of the halogens with a substituted amino group. youtube.com
By applying these powerful synthetic methods, the 5-bromo-3-iodo-benzaldehyde scaffold can be elaborated into highly complex, polyfunctionalized molecules suitable for a range of applications in materials science and medicinal chemistry. mdpi.comnih.gov
Table 4: Compound Names Mentioned in the Article
Advanced Spectroscopic and Structural Analysis of 5 Bromo 2 2 Chlorobenzyl Oxy 3 Iodobenzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and conformation of organic molecules in solution. For 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde, both ¹H and ¹³C NMR would provide a wealth of information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. netlify.app The two aromatic protons on the benzaldehyde (B42025) ring are in different chemical environments and would likely appear as two distinct doublets in the aromatic region (δ 7.0-8.5 ppm), with a small coupling constant characteristic of meta-coupling. The benzylic methylene (B1212753) protons (-O-CH₂-Ar) would give rise to a singlet, expected around δ 5.0-5.5 ppm. The chemical shift of these protons is influenced by the adjacent oxygen atom and the chlorinated aromatic ring. The four protons of the 2-chlorobenzyl group would exhibit a more complex splitting pattern in the aromatic region, reflecting their respective couplings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 190-195 ppm. docbrown.infonih.gov Aromatic carbons would resonate in the δ 110-160 ppm region. The specific shifts of the carbons in the di-halogenated benzaldehyde ring are influenced by the additive effects of the bromo, iodo, and benzyloxy substituents. The carbon of the benzylic methylene group (-OCH₂-) is anticipated to appear around δ 70-80 ppm. Studies on benzyl (B1604629) ethers show that electron-withdrawing substituents on the benzyl ring, such as the chlorine atom in this case, can influence the chemical shift of this methylene carbon. wiserpub.comwiserpub.com
Conformational Studies: The conformation of the benzyl ether linkage can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can detect through-space interactions between protons, providing insights into the spatial proximity of the two aromatic rings. The rotational barrier around the C-O-C bonds and the C-C bond connecting the benzyl group to the ether oxygen determines the preferred conformation in solution. nih.govnih.gov By identifying NOE correlations between the benzylic methylene protons and protons on both aromatic rings, the preferred orientation of the 2-chlorobenzyl group relative to the 5-bromo-3-iodobenzaldehyde moiety can be determined.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde Proton (CHO) | 9.5 - 10.5 | 190 - 195 |
| Benzaldehyde Ring Protons | 7.0 - 8.5 | 110 - 160 |
| Methylene Protons (-OCH₂-) | 5.0 - 5.5 | 70 - 80 |
| 2-Chlorobenzyl Ring Protons | 7.2 - 7.6 | 125 - 140 |
Advanced Mass Spectrometry Techniques for Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass and confirm its molecular formula, C₁₄H₈BrClIO₂. A key feature in the mass spectrum would be the complex isotopic pattern of the molecular ion peak, arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.orgyoutube.com This would result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogen atoms. nih.govnih.gov
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be employed to study the fragmentation pathways. The fragmentation of benzyl ethers is well-documented and typically involves several key pathways. acs.orgresearchgate.netmiamioh.educore.ac.uk A primary fragmentation would be the cleavage of the C-O bond of the ether linkage. This can occur in two ways:
Formation of the 2-chlorobenzyl cation: This would result in a prominent peak corresponding to the [C₇H₆Cl]⁺ ion.
Formation of a substituted benzaldehyde fragment: This would involve the loss of the 2-chlorobenzyl group, leading to a fragment ion corresponding to the 5-bromo-3-iodophenoxide radical cation.
Another common fragmentation pathway for benzyl ethers is the loss of formaldehyde (B43269) (CH₂O). core.ac.uk Additionally, rearrangements, such as the transfer of the benzyl group, can occur under mass spectrometric conditions. nih.gov The aldehyde group can also direct fragmentation, with a characteristic loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edu
Table 2: Predicted Key Fragment Ions in the Mass Spectrum
| m/z (relative mass) | Proposed Fragment Structure | Fragmentation Pathway |
| 450/452/454/456 | [C₁₄H₈BrClIO₂]⁺ | Molecular Ion |
| 125/127 | [C₇H₆Cl]⁺ | Cleavage of the benzyl-oxygen bond |
| 325/327 | [C₇H₃BrIO]⁺ | Loss of the 2-chlorobenzyl group |
| 421/423/425/427 | [C₁₃H₇BrClIO]⁺ | Loss of the formyl group (CHO) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Interaction Studies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands. The most prominent would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1680-1705 cm⁻¹. docbrown.infopressbooks.pub The conjugation of the aldehyde to the aromatic ring typically lowers this frequency compared to aliphatic aldehydes. pressbooks.pub The aldehydic C-H stretch would give rise to two weak to medium bands around 2720-2780 cm⁻¹ and 2810-2870 cm⁻¹. docbrown.infooptica.org The C-O-C stretching vibrations of the ether linkage would appear in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would cause several bands in the 1450-1600 cm⁻¹ region. ias.ac.in The C-Br, C-I, and C-Cl stretching vibrations would appear in the fingerprint region, below 1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretching vibration would also be Raman active. Raman spectroscopy can be particularly useful for studying low-frequency vibrations, such as those involving the heavy halogen atoms.
Interaction Studies: By analyzing shifts in the vibrational frequencies under different conditions (e.g., in different solvents or in the solid state), information about intermolecular interactions can be obtained. For example, hydrogen bonding interactions with solvent molecules could cause a shift in the C=O stretching frequency.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |
| Aldehydic C-H Stretch | 2720 - 2780, 2810 - 2870 | Weak |
| Carbonyl C=O Stretch | 1680 - 1705 | 1680 - 1705 (Strong) |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |
| Asymmetric C-O-C Stretch | 1200 - 1250 | Weak |
| Symmetric C-O-C Stretch | 1000 - 1050 | Moderate |
| C-Cl, C-Br, C-I Stretches | < 1000 | < 1000 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A single-crystal X-ray diffraction study of this compound would reveal detailed information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
Based on the crystal structure of the closely related compound 3,5-dibromo-2-hydroxybenzaldehyde, it is expected that the benzaldehyde moiety itself would be largely planar. researchgate.net The crystal packing would likely be influenced by a combination of van der Waals forces and halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this molecule, the bromine and iodine atoms could potentially form halogen bonds with the oxygen atoms of the ether or carbonyl groups of neighboring molecules. nih.govacs.org
Table 4: Expected Structural Parameters from X-ray Crystallography
| Parameter | Expected Information |
| Crystal System and Space Group | Details of the crystal symmetry. |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Bond Lengths and Angles | Precise measurements of all covalent bonds and angles. |
| Torsion Angles | The conformation of the benzyl ether linkage and the orientation of the aldehyde group. |
| Intermolecular Interactions | Evidence of halogen bonding, π–π stacking, and other non-covalent interactions. |
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit any chiroptical properties.
However, if a chiral center were introduced into the molecule, for example, by modifying the benzylic position or by synthesizing a derivative with a chiral substituent, then chiroptical spectroscopy would become a valuable tool. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which can provide information about the absolute configuration and conformation of chiral molecules. For a chiral derivative of this compound, the electronic transitions associated with the aromatic chromophores would give rise to a characteristic CD spectrum. Theoretical calculations could then be used to correlate the observed CD spectrum with the molecule's three-dimensional structure, allowing for the assignment of its absolute configuration.
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations for Conformational Space Exploration
The presence of the flexible (2-chlorobenzyl)oxy group means that 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde can exist in multiple conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational space.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. This allows for the exploration of different rotational states (rotamers) around the single bonds, particularly the C-O-C linkage of the ether group. The simulation would reveal the most stable, low-energy conformations of the molecule and the energy barriers between them. Understanding the preferred conformations is essential as it dictates how the molecule interacts with other molecules.
Docking Studies to Elucidate Molecular Recognition Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule (ligand) to the active site of a protein.
For this compound, docking studies could be performed to understand its potential interactions with a hypothetical protein target. The docking algorithm would place various conformations of the molecule into the protein's binding site and score the interactions. These interactions could include:
Hydrogen bonding: with the aldehyde oxygen.
Halogen bonding: with the bromine, iodine, or chlorine atoms.
Pi-pi stacking: involving the aromatic rings.
Van der Waals interactions: with various parts of the molecule.
The results would provide a theoretical model of the binding mode and affinity, highlighting the key functional groups involved in molecular recognition.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, this would help in assigning the signals in an experimental spectrum to specific atoms in the molecule.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra. nih.gov The predicted spectrum would show characteristic peaks for the C=O stretch of the aldehyde (typically around 1680-1700 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), and the C-O stretch of the ether linkage. nih.gov Comparing the calculated and experimental spectra helps confirm the molecule's structure.
Table 2: Hypothetical Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| C-H (aromatic) stretch | 3080 | Aromatic Rings |
| C=O stretch | 1695 | Aldehyde |
| C-O-C stretch | 1250 | Ether |
| C-Br stretch | 650 | Bromo group |
Reaction Mechanism Pathway Exploration using Computational Methods
Theoretical calculations can be used to explore the pathways of chemical reactions involving this compound. For instance, the mechanism of a nucleophilic addition to the aldehyde group could be investigated.
By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is related to the reaction rate, and whether the reaction is exothermic or endothermic. This level of detail provides a deeper understanding of the molecule's reactivity in various chemical transformations.
Exploratory Applications in Chemical Research and Material Science
Role as a Building Block for Complex Heterocyclic Systems (e.g., quinazolines, oxoindenopyrroles)
While direct studies on the application of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde in heterocyclic synthesis are not extensively documented, the reactivity of its closely related precursors, particularly 5-bromo-2-iodobenzaldehyde (B52014), offers significant insights. This precursor is a known intermediate in the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade intermolecular condensation. chemicalbook.com It is also utilized in the copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides to form oxoindenopyrroles. chemicalbook.com
Given that the aldehyde functionality is crucial for these transformations, it is plausible that this compound could serve as a key reactant in similar synthetic strategies. The presence of the bulky and electronically distinct (2-chlorobenzyl)oxy group at the 2-position could modulate the reactivity of the aldehyde and influence the regioselectivity of cyclization reactions, potentially leading to novel heterocyclic scaffolds. The bromo and iodo substituents offer additional handles for subsequent cross-coupling reactions, allowing for the further elaboration of the synthesized heterocyclic core.
Precursor for Designing Biochemical Probes and Tool Compounds
The polyhalogenated and sterically hindered nature of this compound makes it an intriguing starting point for the design of biochemical probes and tool compounds. The aldehyde group can be readily transformed into a variety of other functional groups, such as amines, alcohols, or carboxylic acids, which can then be used to attach linkers, reporter groups (e.g., fluorophores), or reactive moieties for covalent labeling of biomolecules. The lipophilic character imparted by the aromatic rings and halogens could influence the molecule's ability to permeate cell membranes.
Application in Supramolecular Chemistry and Self-Assembly
The presence of multiple halogen atoms (bromine, iodine, and chlorine) on this compound suggests its potential utility in supramolecular chemistry, particularly in the context of halogen bonding. birmingham.ac.uk Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). frontiersin.orgacs.org The strength and directionality of these interactions make them valuable tools for the rational design of crystal structures and other self-assembling systems. nih.gov
The iodine and bromine atoms on the benzaldehyde (B42025) ring, as well as the chlorine atom on the benzyl (B1604629) group, could all participate in halogen bonding with suitable acceptor molecules, such as those containing carbonyl, amino, or nitro groups. nih.gov This could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The interplay between halogen bonding and other noncovalent interactions, such as π-π stacking of the aromatic rings, could result in complex and functional self-assembled materials.
Potential in Functional Material Development (e.g., optoelectronics, polymers)
Polyhalogenated aromatic compounds are a class of molecules that have found applications in the development of a wide range of functional materials. wikipedia.orgmdpi.com The introduction of heavy atoms like bromine and iodine into an organic scaffold can influence its photophysical properties, such as promoting intersystem crossing and enhancing phosphorescence. This makes this compound a candidate for incorporation into materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or sensors. scholaris.ca
Furthermore, the aldehyde functionality provides a reactive handle for the polymerization of this molecule, either through condensation reactions or by its conversion to other polymerizable groups. The resulting polymers would possess a high refractive index and inherent flame-retardant properties due to the high halogen content. The unique substitution pattern could also lead to polymers with interesting conformational and packing characteristics.
Catalytic Applications or Ligand Design
Substituted benzaldehydes can serve as precursors for the synthesis of ligands for transition metal catalysis. The aldehyde group can be converted into imines, phosphines, or other coordinating moieties. The presence of the halogen atoms on this compound could be exploited to tune the electronic properties of the resulting ligands, thereby influencing the activity and selectivity of the metal catalyst. For instance, the electron-withdrawing nature of the halogens could impact the Lewis basicity of the coordinating atom.
Moreover, the aldehyde group itself can act as a directing group in certain C-H activation reactions, facilitating the functionalization of the aromatic ring. acs.orgacs.org While the existing substitution pattern of this compound leaves limited scope for further C-H activation on the benzaldehyde ring, the principles could be applied to related systems. The field of catalytic applications for such highly functionalized aldehydes is an active area of research. researchgate.netmdpi.comacs.orgmdpi.comnih.govresearchgate.netnih.gov
Compound Data Tables
Due to the limited availability of experimental data for the specific compound this compound, the following tables present data for closely related and precursor compounds to provide a contextual understanding of its potential properties.
Table 1: Physicochemical Properties of Related Benzaldehydes
| Property | 5-Bromo-2-iodobenzaldehyde chemicalbook.com | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde sigmaaldrich.com |
| Molecular Formula | C₇H₄BrIO | C₈H₇BrO₃ |
| Molecular Weight | 310.91 g/mol | 231.04 g/mol |
| Appearance | Crystalline powder | Solid |
| Color | Light gold (hint of orange) | - |
| Melting Point | 89-90 °C | 125-127 °C |
| Boiling Point | 312.2±27.0 °C (Predicted) | - |
| Density | 2.231 g/cm³ | - |
Interactive Data Table: Physicochemical Properties
Table 2: Spectroscopic Data of 5-Bromo-2-iodobenzaldehyde
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 7.6 Hz, 1H), 7.81 (d, J = 11.6 Hz, 1H), 7.98 (d, J = 1.6 Hz, 1H), 9.97 (s, 1H) chemicalbook.com |
Interactive Data Table: Spectroscopic Data
Structure Activity Relationship Sar Studies: Mechanistic Perspectives in Chemical Systems
Impact of Halogen Substitution on Reactivity and Electronic Properties
The reactivity of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is significantly influenced by the three halogen atoms: bromine, iodine, and chlorine. The bromine and iodine are attached directly to the benzaldehyde (B42025) ring, while the chlorine is on the benzyl (B1604629) moiety. Halogens primarily exert a strong electron-withdrawing inductive effect (-I effect) due to their high electronegativity. libretexts.org This effect pulls electron density away from the aromatic ring.
For the benzaldehyde ring, the bromine and iodine atoms at the meta positions (C3 and C5) relative to the aldehyde group enhance the electrophilicity of the carbonyl carbon. By withdrawing electron density, they increase the partial positive charge on this carbon, making the aldehyde group more susceptible to nucleophilic attack. reddit.comlibretexts.org While halogens also possess an electron-donating resonance effect (+R effect) via their lone pairs, the inductive effect is generally dominant in influencing reactivity. libretexts.org
The following table summarizes the key electronic effects of the halogen substituents in the molecule.
| Substituent | Position | Primary Electronic Effect | Consequence for Aldehyde Reactivity |
| Iodine (I) | C3 (meta to CHO) | Strong Inductive Effect (-I) | Increases electrophilicity of carbonyl carbon |
| Bromine (Br) | C5 (meta to CHO) | Strong Inductive Effect (-I) | Increases electrophilicity of carbonyl carbon |
| Chlorine (Cl) | C2' (on benzyl ring) | Inductive Effect (-I) | Modulates electron density of the ether linkage |
Influence of Benzyl Ether Moiety on Molecular Conformation and Interaction
The 2-[(2-chlorobenzyl)oxy] group is a significant structural feature that dictates the molecule's three-dimensional shape and interaction potential. This moiety is large, flexible, and introduces several conformational possibilities. The rotational freedom around the C-O and C-C single bonds of the ether linkage allows the molecule to adopt various spatial arrangements, such as gauche and anti conformations. nih.gov
The preferred conformation is often stabilized by weak intramolecular and intermolecular forces, including CH⋯π interactions, where a hydrogen atom on one part of the molecule interacts with the electron cloud of one of the aromatic rings. rsc.orgresearchgate.net The bulky nature of this group, particularly with the chlorine atom at the ortho position of the benzyl ring, creates considerable steric hindrance. This can shield adjacent functional groups, including the iodine atom at C3 and, to some extent, the aldehyde group at C1, influencing their accessibility to reactants or catalysts.
Furthermore, the benzyl ether moiety provides sites for non-covalent interactions that are crucial in molecular recognition processes within a chemical system. The ether oxygen can act as a hydrogen bond acceptor, while the two aromatic rings can participate in π-π stacking and CH-π interactions. nih.gov
The table below outlines the potential non-covalent interactions involving the benzyl ether group.
| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Significance |
| Hydrogen Bonding | Ether Oxygen (acceptor) with H-bond donor | 10-40 | Directional interaction, influences orientation |
| π-π Stacking | Benzene (B151609)/Benzaldehyde rings | 0-50 | Stabilizes stacked molecular arrangements |
| CH-π Interaction | C-H bonds and aromatic rings | 5-10 | Contributes to conformational stability rsc.org |
| Steric Repulsion | 2-Chlorobenzyl group and substituents at C1/C3 | N/A | Restricts conformational freedom, blocks access |
Aldehyde Group's Role in Receptor or Catalyst Binding Domains (mechanistic, not clinical)
From a mechanistic standpoint, the aldehyde functional group is a key site for interaction with catalysts or other reactive molecules. Its carbonyl carbon is electrophilic, and the oxygen is nucleophilic and a hydrogen bond acceptor. masterorganicchemistry.com These properties allow it to engage in several types of binding interactions.
One of the most common mechanistic roles is the formation of reversible covalent bonds. With amine-containing domains, an aldehyde can form an imine (or Schiff base) through a condensation reaction. libretexts.org With hydroxyl or thiol groups, it can form hemiacetals or hemithioacetals, respectively. These reversible covalent interactions can serve to tether a substrate to a catalyst, facilitating subsequent chemical transformations. rsc.org
In the context of organometallic catalysis, the aldehyde's carbonyl oxygen can coordinate to a metal center. This interaction polarizes the C=O bond, further activating the aldehyde for a reaction. In some cases, aldehydes have been shown to be "trapped" by a catalyst through coordination and even reversible C-C bond formation with the catalyst's ligand scaffold. nih.govresearchgate.net
The following table details the mechanistic binding roles of the aldehyde group.
| Interaction Mechanism | Reactant Group in Binding Domain | Resulting Linkage | Nature of Interaction |
| Nucleophilic Addition | Primary Amine (-NH₂) | Imine (Schiff Base) | Reversible Covalent libretexts.org |
| Nucleophilic Addition | Alcohol (-OH) | Hemiacetal | Reversible Covalent rsc.org |
| Hydrogen Bonding | H-bond Donors (e.g., -OH, -NH) | C=O···H-X | Non-covalent |
| Metal Coordination | Transition Metal Center (e.g., Ru, Rh) | M···O=CH-R | Dative/Coordinate nih.gov |
Positional Isomerism and Steric/Electronic Effects on Chemical Behavior
The specific substitution pattern of this compound is critical to its chemical behavior. Altering the positions of the bromo, iodo, and benzyl ether groups would create constitutional isomers with markedly different steric and electronic properties.
In the title compound, the placement of the extremely bulky iodine atom at C3, adjacent to both the aldehyde group (C1) and the large benzyl ether group (C2), creates a highly congested environment on one side of the aldehyde. This steric crowding can direct the approach of a reactant or catalyst to the less hindered face of the carbonyl group. The bromine atom at C5 is in a less sterically demanding position.
Electronically, the arrangement is also unique. The ether oxygen at C2 is an ortho-, para-director and is activating through resonance, but its effect is modulated by the strong inductively withdrawing halogens at C3 and C5. This creates a complex electronic landscape across the aromatic ring. Computational studies on dihalobenzenes have shown that meta-isomers can be more stable than their para counterparts, challenging predictions based solely on steric effects and highlighting the importance of electronic interactions. nih.gov
Consider the hypothetical isomers in the table below to understand the impact of positional changes.
| Isomer | Steric Environment at Aldehyde | Key Electronic Feature | Predicted Impact on Behavior |
| 3-Iodo-5-Bromo (Title Compound) | Highly hindered on one side by I and ether | Strong inductive withdrawal at both meta positions | Directed nucleophilic attack; high reactivity |
| 3-Bromo-5-Iodo | Similar steric hindrance to title compound | Similar electronic effect to title compound | Similar reactivity, minor differences due to I vs. Br size |
| 4-Bromo-3-Iodo | Less direct steric hindrance from halogens | Halogens are ortho/meta to aldehyde | Different electronic distribution, potentially altered reactivity profile |
| 6-Bromo-3-Iodo | Bromine at C6 creates significant steric clash with aldehyde | Bromine is ortho to aldehyde | Steric hindrance may significantly reduce aldehyde reactivity |
This analysis underscores that the precise placement of each substituent in this compound is not arbitrary but rather defines a specific combination of steric and electronic properties that govern its chemical behavior.
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes
The development of asymmetric synthetic routes is a cornerstone of modern pharmaceutical and materials chemistry, where chirality can profoundly influence biological activity and material properties. For 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde, which is achiral, future research could focus on introducing chirality through transformations of its aldehyde group.
Key research objectives in this area would include:
Asymmetric Reduction: Investigating the asymmetric reduction of the aldehyde to a secondary alcohol, creating a stereogenic center. This could be achieved using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic transfer hydrogenation with chiral catalysts.
Enantioselective Nucleophilic Additions: Exploring the addition of various nucleophiles (e.g., organometallic reagents, cyanide) to the aldehyde in the presence of chiral ligands or catalysts to produce chiral secondary alcohols or cyanohydrins with high enantiomeric excess.
Organocatalysis: Employing chiral organocatalysts, such as proline derivatives, to facilitate enantioselective additions to the aldehyde, offering a metal-free and environmentally benign approach to chiral synthesis.
These investigations would not only provide access to new chiral building blocks but also contribute to the broader field of asymmetric catalysis.
| Proposed Asymmetric Reaction | Catalyst/Reagent Type | Potential Chiral Product | Significance |
| Asymmetric Aldehyde Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Chiral Secondary Alcohol | Access to enantiopure alcohols for further synthesis. |
| Enantioselective Alkylation | Organozinc reagents with chiral ligands | Chiral Secondary Alcohol | Creation of C-C bonds with stereocontrol. |
| Asymmetric Cyanohydrin Formation | Chiral Lewis acid or organocatalyst | Chiral Cyanohydrin | Versatile intermediate for amines, acids, and esters. |
Investigations into Novel Reaction Pathways and Catalytic Transformations
The presence of three distinct halogen atoms (bromine, iodine, and chlorine) and an aldehyde functional group makes this compound an ideal substrate for exploring novel reaction pathways and catalytic transformations. The differential reactivity of the C-I and C-Br bonds, in particular, opens up possibilities for selective and sequential functionalization.
Future research in this domain could explore:
Selective Cross-Coupling Reactions: Developing catalytic systems (e.g., palladium, copper, or nickel-based) that can selectively activate the C-I bond over the C-Br bond for reactions like Suzuki, Stille, Heck, or Sonogashira couplings. This would allow for the stepwise introduction of different substituents.
Multi-component Reactions: Designing one-pot, multi-component reactions that involve the aldehyde and one or more of the halogenated positions to rapidly build molecular complexity.
Photoredox Catalysis: Investigating the use of visible-light photoredox catalysis to activate the C-halogen bonds for novel transformations that are not accessible under thermal conditions.
C-H Activation: Exploring the possibility of directing C-H activation at the aromatic ring, guided by the existing substituents, to introduce further functionality.
A systematic study of these transformations would significantly expand the synthetic utility of this and related polyhalogenated compounds.
| Transformation Type | Potential Catalyst | Targeted Site | Expected Outcome |
| Suzuki Coupling | Palladium(0) with specific ligands | C-I bond initially, then C-Br | Selective formation of biaryl structures. |
| Sonogashira Coupling | Palladium(0)/Copper(I) | C-I bond | Introduction of alkyne functionalities. |
| Buchwald-Hartwig Amination | Palladium(0) | C-Br or C-I | Formation of C-N bonds. |
| Reductive Dehalogenation | Transition metal catalysts | Selective removal of I or Br | Controlled simplification of the molecular structure. |
Exploration of Advanced Material Applications
The unique electronic and structural properties imparted by the heavy halogen atoms and the aromatic framework suggest that this compound could serve as a valuable building block for advanced materials.
Potential avenues for exploration include:
Organic Light-Emitting Diodes (OLEDs): The presence of heavy atoms can promote intersystem crossing, a key process in phosphorescent OLEDs. Derivatives of this compound could be investigated as hosts or emitters in OLED devices. A related compound, 5-Bromo-2-iodobenzaldehyde (B52014), has been used in the synthesis of blue light-emitting materials. apolloscientific.co.uk
Liquid Crystals: The rigid, substituted benzene (B151609) core is a common feature in liquid crystalline molecules. By incorporating this unit into larger, anisotropic structures, new liquid crystalline materials with unique phase behaviors could be developed.
Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The aldehyde functionality is well-suited for the formation of imine-linked or other covalently bonded porous materials. The halogen atoms could be used to fine-tune the electronic properties and pore environment of these materials for applications in gas storage, separation, and catalysis.
In-depth Mechanistic Studies at the Molecular Level
A thorough understanding of the reactivity and properties of this compound at the molecular level is crucial for its rational application. In-depth mechanistic studies can provide valuable insights.
Future research should focus on:
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model the electronic structure, bond dissociation energies of the C-halogen bonds, and the reaction mechanisms of its transformations. mdpi.com This can help in predicting reactivity and designing optimal reaction conditions.
Spectroscopic Analysis: Using advanced spectroscopic techniques, such as time-resolved spectroscopy, to study the excited-state dynamics of the molecule, which is particularly relevant for its potential applications in photochemistry and materials science.
Kinetics Studies: Performing detailed kinetic analysis of its various reactions to elucidate reaction mechanisms and the role of catalysts.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
For this compound and its derivatives, AI and ML could be applied to:
Predict Reaction Outcomes: Train machine learning models on datasets of reactions involving similar polyhalogenated aromatic compounds to predict the most likely products and optimal conditions for new reactions, thereby reducing the need for extensive trial-and-error experimentation. cam.ac.uk
Property Prediction: Develop quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and biological properties of virtual derivatives of the title compound. This can accelerate the discovery of molecules with desired characteristics for specific applications.
Retrosynthetic Analysis: Utilize AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to complex target molecules starting from this compound.
The integration of computational and data-driven approaches will undoubtedly accelerate the exploration and application of this versatile chemical entity.
| AI/ML Application | Methodology | Potential Impact |
| Reaction Prediction | Training neural networks on reaction databases | Accelerated discovery of new synthetic routes. cam.ac.uk |
| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling | Efficient screening of virtual libraries for desired properties. |
| Retrosynthesis | AI-driven search of synthetic pathways | Design of novel and efficient syntheses of complex molecules. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde, and how do reaction conditions influence yield?
- Methodology : A Williamson ether synthesis is typically employed, involving halogenated benzyl alcohols and aldehydes. For example, reacting 2-chlorobenzyl alcohol with a bromo-iodo-substituted benzaldehyde under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) facilitates ether bond formation .
- Key Considerations : Steric hindrance from the iodine substituent at position 3 may slow reaction kinetics, necessitating extended reaction times (12–24 hours). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to polar byproducts .
Q. How can researchers address challenges in characterizing this compound via NMR due to halogen proximity?
- Methodology : Use high-field NMR (≥500 MHz) to resolve splitting patterns caused by vicinal halogens (Br, I, Cl). For instance, the iodine atom at position 3 induces significant spin-spin coupling with adjacent protons, complicating ¹H NMR interpretation. Deuterated DMSO or CDCl₃ is recommended to enhance solubility and signal resolution .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (expected [M+H]⁺ ≈ 422.85 Da) and isotopic patterns .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?
- Methodology : The electron-withdrawing effects of the aldehyde group and halogens (Br, I, Cl) direct nucleophilic attack to specific positions. Computational studies (DFT) can model charge distribution, revealing that the iodine atom at position 3 stabilizes transition states via hyperconjugation, favoring substitution at the bromine site .
- Experimental Design : Use kinetic isotope effects (KIEs) or isotopic labeling (e.g., ¹⁸O in the benzyloxy group) to track reaction pathways .
Q. How does the crystal packing of this compound influence its reactivity in solid-state reactions?
- Methodology : Single-crystal X-ray diffraction (SHELX refinement) reveals intermolecular interactions (e.g., halogen bonding between iodine and oxygen atoms) that stabilize the lattice. These interactions may inhibit diffusion-controlled reactions in the solid state .
- Data Analysis : Compare powder X-ray diffraction (PXRD) patterns of raw material and reaction products to assess crystallinity changes during mechanochemical synthesis .
Q. What strategies mitigate competing side reactions during cross-coupling (e.g., Suzuki-Miyaura) involving this aldehyde?
- Methodology : Protect the aldehyde group as an acetal or oxime prior to coupling to prevent Pd-catalyst poisoning. Post-coupling deprotection (e.g., acidic hydrolysis) restores the aldehyde functionality .
- Optimization : Screen ligands (e.g., SPhos, XPhos) to enhance catalytic efficiency. Monitor reaction progress via TLC with fluorescent indicator .
Contradictions and Limitations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
